molecular formula C9H15NS B2395509 Propyl[2-(thiophen-2-yl)ethyl]amine CAS No. 847544-96-1

Propyl[2-(thiophen-2-yl)ethyl]amine

Cat. No.: B2395509
CAS No.: 847544-96-1
M. Wt: 169.29
InChI Key: YZBKMLGLDHXXFH-UHFFFAOYSA-N
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Description

It is a liquid at room temperature and has a molecular weight of 169.29 g/mol . This compound contains a thiophene ring, which is a five-membered ring containing one sulfur atom, making it a heterocyclic compound. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .

Mechanism of Action

Target of Action

Propyl[2-(thiophen-2-yl)ethyl]amine is used in the synthesis of geldanamycin derivatives as Hepatitis C Virus (HCV) replication inhibitors, targeting Hsp90 . Hsp90 is a heat shock protein that plays a crucial role in the folding, stability, and function of many client proteins, many of which are involved in signal transduction, cell cycle control, and transcriptional regulation .

Mode of Action

It’s known that it’s used in the synthesis of geldanamycin derivatives . Geldanamycin binds to Hsp90 and inhibits its function, leading to the degradation of Hsp90 client proteins .

Biochemical Pathways

This compound is involved in the synthesis of geldanamycin derivatives . These derivatives inhibit HCV replication by targeting Hsp90, a protein involved in various cellular processes, including signal transduction, cell cycle control, and transcriptional regulation .

Result of Action

The result of the action of this compound is the inhibition of HCV replication . By targeting Hsp90, it disrupts the normal functioning of this protein, leading to the degradation of Hsp90 client proteins and ultimately inhibiting HCV replication .

Action Environment

The action environment can significantly influence the efficacy and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity. For instance, it’s recommended to store this compound in a dark place, sealed, and at room temperature , indicating that light and air exposure might affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl[2-(thiophen-2-yl)ethyl]amine typically involves the reaction of 2-thiopheneethanamine with propylamine under controlled conditions. One common method is the reductive amination of 2-thiopheneethanamine with propanal in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is carried out in an organic solvent like methanol or ethanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps like purification through distillation or recrystallization to ensure high purity of the final product. The reaction conditions are optimized for yield and efficiency, often involving automated reactors and continuous flow systems .

Chemical Reactions Analysis

Types of Reactions

Propyl[2-(thiophen-2-yl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propyl[2-(thiophen-2-yl)ethyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines a thiophene ring with a propylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

N-(2-thiophen-2-ylethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NS/c1-2-6-10-7-5-9-4-3-8-11-9/h3-4,8,10H,2,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBKMLGLDHXXFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847544-96-1
Record name N-Propyl-2-thiopheneethanamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY62D883TA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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